molecular formula C14H16ClFN4O B4676883 N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea

N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea

Cat. No. B4676883
M. Wt: 310.75 g/mol
InChI Key: ILJDKQPJJIYSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea, also known as CFTR-inhibitor-172, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating ion transport across cell membranes.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172 works by binding to the CFTR protein and inhibiting its function. The CFTR protein is responsible for regulating ion transport across cell membranes, and its dysfunction is associated with various diseases, including cystic fibrosis. N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172 binds to a specific site on the CFTR protein, known as the ATP-binding site, and prevents the protein from functioning properly. This results in a reduction in ion transport across cell membranes and a decrease in the symptoms associated with CFTR dysfunction.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172 has been shown to have various biochemical and physiological effects. This compound is known to inhibit CFTR-mediated chloride secretion, which is a key physiological process in various tissues, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172 has also been shown to reduce inflammation and mucus production in animal models of cystic fibrosis. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172 has several advantages and limitations for lab experiments. One advantage is that this compound is highly specific for the CFTR protein and does not affect other ion channels or transporters. This allows for more accurate and reliable results in studies involving CFTR function. However, one limitation is that N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172 is not very soluble in water, which can make it difficult to use in certain experimental settings. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172. One direction is to further investigate the potential therapeutic applications of this compound in cystic fibrosis and other diseases associated with CFTR dysfunction. Another direction is to develop more effective and efficient synthesis methods for N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172, which could improve its availability for research and potential clinical use. Additionally, future research could focus on developing more potent and selective CFTR inhibitors that could have even greater therapeutic potential.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172 has been extensively studied in scientific research for its potential therapeutic applications. This compound is known to inhibit the CFTR protein, which is responsible for regulating ion transport across cell membranes. N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]ureaor-172 has been shown to be effective in inhibiting CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. This compound has also been shown to be effective in reducing inflammation and mucus production in animal models of cystic fibrosis.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[3-(4-methylpyrazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN4O/c1-10-8-18-20(9-10)6-2-5-17-14(21)19-11-3-4-13(16)12(15)7-11/h3-4,7-9H,2,5-6H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJDKQPJJIYSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.